4-(2-amino-3-methylbutoxy)-6-methyl-2H-pyran-2-one hydrochloride
Overview
Description
The compound “4-(2-amino-3-methylbutoxy)-6-methyl-2H-pyran-2-one hydrochloride” is a pyran derivative with an amino group and a methylbutoxy group attached. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms . The presence of the amino group suggests that this compound could exhibit basic properties, while the hydrochloride salt form indicates it may be soluble in water.
Molecular Structure Analysis
The molecular structure of this compound would likely show a six-membered pyran ring with various substituents. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amino group can participate in acid-base reactions, nucleophilic substitutions, or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the hydrochloride salt could increase its water solubility .Scientific Research Applications
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Synthesis of Heterocycles
- Field: Organic Chemistry
- Application: Heterocycles like (4 H )-imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
- Method: Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .
- Results: This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .
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Synthesis of Anti-depressant Molecules
- Field: Medicinal Chemistry
- Application: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Method: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results: This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
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Synthesis of Polysubstituted 2-Amino-4H-Pyran-3-Carbonitrile Derivatives
- Field: Medicinal Chemistry
- Application: Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities .
- Method: Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described .
- Results: Their huge potential in drug discovery has inspired a wide array of synthetic work .
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Preparation of (4H)-Imidazol-4-Ones
- Field: Organic Chemistry
- Application: (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
- Method: Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .
- Results: This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .
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Synthesis of 2-Aminothiazoles
- Field: Medicinal Chemistry
- Application: 2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
- Method: Experimental Eight compounds 1a, 2a–2g were synthesized and characterized .
- Results: These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
-
Synthesis of Anti-Depressant Molecules
- Field: Medicinal Chemistry
- Application: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Method: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results: This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
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Synthesis of Fluorinated Pyridines
- Field: Organic Chemistry
- Application: N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .
- Method: They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .
- Results: N-Fluoropyridinium tetrafluoroborates, hexafluoroantimonates or hexafluorophosphates upon treatment with a base undergo an array of reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-amino-3-methylbutoxy)-6-methylpyran-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-7(2)10(12)6-14-9-4-8(3)15-11(13)5-9;/h4-5,7,10H,6,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYNRRGKAYWNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCC(C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-3-methylbutoxy)-6-methyl-2H-pyran-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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